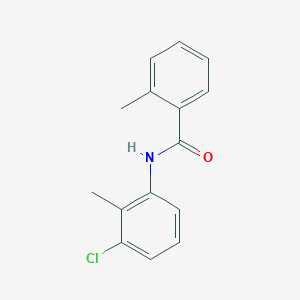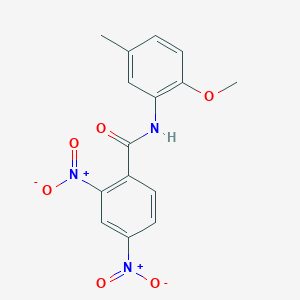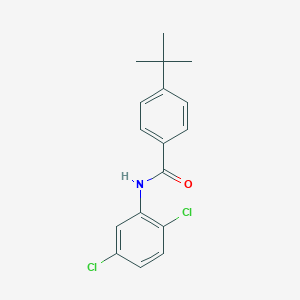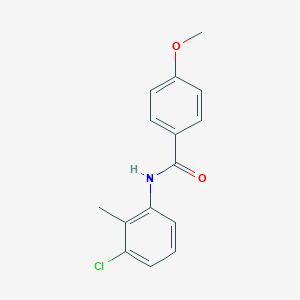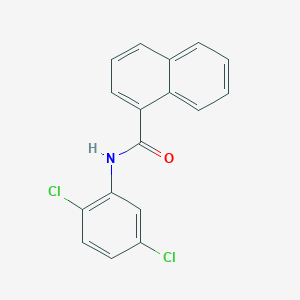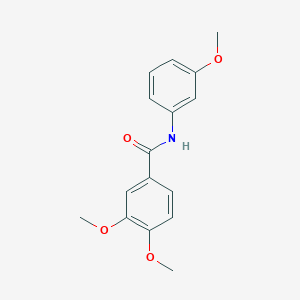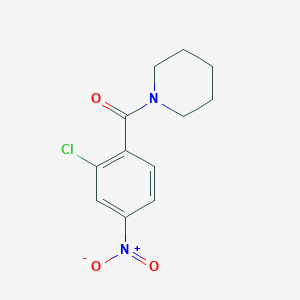
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing two regioisomeric pyrazoles . The reaction conditions are mild, often requiring reflux in ethanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-phenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyrazole: A basic structure similar to the compound but lacks the nitro and phenyl substituents.
Indole: Another heterocyclic compound with a similar aromatic ring system but different nitrogen positioning.
Imidazole: Contains a five-membered ring with two non-adjacent nitrogen atoms, showing different chemical properties.
Uniqueness: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
152192-64-8 |
|---|---|
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32g/mol |
Nom IUPAC |
1-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)19-17(14-9-5-6-10-16(14)20(22)23)11-15(18-19)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 |
Clé InChI |
LASNDSHWBVPSLM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




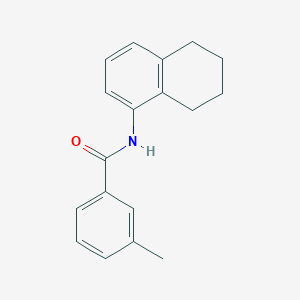

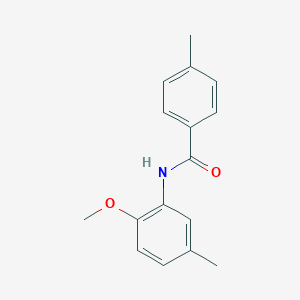
![1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine](/img/structure/B401109.png)
